3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)8-11(15)14-10-6-4-5-9(7-10)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJVCYHCRNXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588538 | |
| Record name | 3-(3,3-Dimethylbutanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-42-1 | |
| Record name | 3-[(3,3-Dimethyl-1-oxobutyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,3-Dimethylbutanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzoic acids .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized in the development of anti-inflammatory drugs and other therapeutic agents. For instance, compounds derived from this acid have shown potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth.
2. Aminosalicylate Derivatives
This compound is structurally related to aminosalicylates, which are commonly used in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The presence of the dimethylbutanoyl group enhances its pharmacological profile, potentially improving efficacy and reducing side effects compared to traditional formulations.
Industrial Applications
1. Dyes and Pigments
The compound is utilized as an intermediate in the synthesis of azo dyes. Azo dyes are important in textile manufacturing due to their vibrant colors and stability. The chemical structure of this compound allows for modifications that enhance dye properties, making them more suitable for various applications.
2. Agricultural Chemicals
In agriculture, derivatives of this compound are being explored for use in pesticides and herbicides. The ability to modify its structure can lead to the development of more effective agrochemicals that target specific pests while minimizing environmental impact.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal examined the anti-cancer properties of a derivative synthesized from this compound. The compound demonstrated significant inhibitory effects on cancer cell lines through apoptosis induction mechanisms. The findings suggest that further exploration could lead to new cancer therapies.
Case Study 2: Development of Anti-Inflammatory Drugs
Research conducted on aminosalicylate derivatives indicated that modifications involving this compound resulted in compounds with enhanced anti-inflammatory activity. Clinical trials showed improved patient outcomes with reduced gastrointestinal side effects compared to existing treatments.
Comparative Analysis Table
| Application Area | Compound Type | Key Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Enhanced efficacy; reduced side effects |
| Industrial Chemicals | Azo dyes | Improved color stability; environmental safety |
| Agriculture | Pesticides | Targeted action; reduced environmental impact |
Mechanism of Action
The mechanism of action of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide-Linked Benzoic Acid Derivatives
a. 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid
- Structure : Contains a benzoic acid core linked to a 3-oxoisobenzofuran via an amide bond.
- Properties : Exhibits a planar isobenzofuran ring stabilized by intramolecular O–H···O and N–H···O hydrogen bonds, enhancing crystallinity .
- This difference may influence solubility and binding interactions in drug design .
b. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A 3-methylbenzamide with an N,O-bidentate directing group (hydroxy and dimethyl substituents).
- Properties : Suitable for metal-catalyzed C–H bond functionalization due to its directing group .
- Comparison: The hydroxy group in this compound enhances coordination with metal catalysts, a feature absent in 3-[(3,3-dimethylbutanoyl)amino]benzoic acid, which may limit its utility in catalytic reactions .
c. 3-((Dimethylamino)methyl)benzoic Acid
- Structure: Features a dimethylaminomethyl group at the 3-position.
- Properties: The basic dimethylamino group increases aqueous solubility (logP ~1.5) compared to the more lipophilic 3,3-dimethylbutanoyl group .
Heterocyclic Benzoic Acid Derivatives
a. 3-(1H-Benzimidazol-2-yl)-4-(substituted phenylamino)butanoic Acids
- Structure: Benzimidazole derivatives with a butanoic acid chain and aryl amino groups.
- Properties : Melting points range from 187–240°C, with yields varying from 48–78% .
- However, the target compound’s simpler amide structure may offer easier synthesis and purification .
b. 3-{[5-(4-Carboxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methylbenzoic Acid
- Structure: Contains a thiazolidinone ring and dual carboxylic acid groups.
- Properties: The dioxo-thiazolidinone moiety enables hydrogen bonding and metal chelation, relevant in enzyme inhibition or antimicrobial applications .
- Comparison: The thiazolidinone ring introduces conformational constraints absent in the target compound, which may affect target selectivity .
Schiff Bases and Biphenyl Derivatives
a. 2[(4'-Amino-3,3'-dimethylbiphenyl-4-yl)amino]benzoic Acid
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Biological Activity
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is a synthetic organic compound that features a unique structure combining a benzoic acid moiety with an amine functional group. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The compound's chemical structure can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
-
Structural Representation :
This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 to 25 µM, indicating potent activity against tumor growth.
The proposed mechanism of action for the antitumor effects involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is characterized by increased levels of caspase activation.
- Inhibition of Cell Cycle Progression : It has been observed to arrest the cell cycle at the G1 phase, preventing further cell division.
- Impact on Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has also shown anti-inflammatory properties:
- In Vivo Studies : Animal models have demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound.
- Potential Applications : These properties suggest potential applications in treating inflammatory diseases, including arthritis and inflammatory bowel disease.
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | Induces apoptosis |
| Antitumor | HeLa | 20 | Inhibits cell cycle progression |
| Antitumor | A549 | 25 | Modulates PI3K/Akt signaling |
| Anti-inflammatory | Mouse Model | N/A | Reduces TNF-alpha and IL-6 levels |
Case Studies
Several case studies have explored the effects and applications of this compound:
-
Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of the compound in a clinical setting.
- Findings : Patients treated with this compound showed significant tumor reduction compared to control groups.
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory effects in chronic disease models.
- Findings : Marked improvement in symptoms and reduced inflammatory markers were observed.
Q & A
Q. What are the common synthetic routes for 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid, and how are reaction conditions optimized?
Synthesis typically involves coupling 3-aminobenzoic acid with 3,3-dimethylbutanoyl chloride under basic conditions. A representative method uses anhydrous potassium carbonate as a base, 2-ethoxy ethanol as a solvent, and copper-based catalysts (e.g., cuprous oxide) to facilitate nucleophilic acyl substitution . Optimization focuses on controlling stoichiometry (e.g., excess acyl chloride), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylbutanoyl group (e.g., methyl singlet at δ 1.1–1.3 ppm) and benzoic acid backbone (aromatic protons at δ 7.2–8.0 ppm) .
- FT-IR : Key peaks include C=O stretching (~1700 cm for the carboxylic acid and amide) and N–H bending (~3300 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns consistent with the acylated structure .
Q. What solubility data exist for this compound, and how do they inform formulation strategies?
Limited solubility studies on analogous 3-substituted benzoic acids (e.g., 3-(dimethylamino)benzoic acid) show poor solubility in nonpolar solvents (cyclohexane) but moderate solubility in DMSO or ethanol. For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers (pH 7.4) is recommended. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in drug-discovery applications?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic/electrophilic sites. For example, the amide nitrogen and carboxylic acid group are reactive toward electrophiles or metal coordination. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors, guiding structure-activity relationship (SAR) optimization .
Q. What strategies resolve contradictions in reported biological activity data for similar benzoic acid derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition.
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation.
- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blotting alongside enzymatic assays) .
Q. How does crystallography inform the design of derivatives with improved thermal stability?
Single-crystal X-ray diffraction of related compounds (e.g., Schiff base derivatives) reveals that planar aromatic systems and intermolecular hydrogen bonding enhance thermal stability. For this compound, introducing bulky substituents on the benzene ring may reduce molecular flexibility, increasing melting points .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the amide bond is a key concern during scale-up. Mitigation strategies include:
- Low-Temperature Reactions : Minimize thermal degradation.
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) in acyl transfer reactions.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
